3-(3-Chloro-2-methylphenyl)thiolan-3-ol
Description
3-(3-Chloro-2-methylphenyl)thiolan-3-ol is a thiolane-based organic compound characterized by a substituted phenyl ring (3-chloro-2-methylphenyl) attached to the thiolane moiety. The thiolane ring (a five-membered sulfur-containing heterocycle) and the chloro-methyl-substituted aromatic group contribute to its unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-8-9(3-2-4-10(8)12)11(13)5-6-14-7-11/h2-4,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIECLPBCWDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional differences between 3-(3-Chloro-2-methylphenyl)thiolan-3-ol and related compounds:
Key Observations :
- Substituent Position: The position of the chloro and methyl groups on the phenyl ring significantly impacts bioactivity. For example, the 3-chloro-2-methylphenyl group in the thienoquinoline derivative () enhances cytotoxicity, whereas the 2-methylphenyl variant in thiolan-3-ol () lacks reported bioactivity.
- Heterocyclic Core: Thiolane (saturated sulfur ring) vs. thiazole (unsaturated sulfur-nitrogen ring) vs. thienoquinoline (fused polycyclic system) alters solubility and target interactions. Thiazole derivatives () exhibit better solubility in organic solvents compared to thiolanes.
Physicochemical Properties
While direct data for 3-(3-Chloro-2-methylphenyl)thiolan-3-ol are unavailable, inferences can be drawn from analogs:
- Molecular Weight : Expected to be ~212–220 g/mol (based on thiolane derivatives with chloro-methylphenyl groups) .
- Solubility : Likely low aqueous solubility due to the hydrophobic thiolane and aromatic substituents, similar to 3-(2-Methylphenyl)thiolan-3-ol () and the thiazole derivative ().
- Synthetic Routes : Analogous to , thiolane derivatives are often synthesized via nucleophilic substitution or condensation reactions using halogenated precursors and catalysts like InCl3 .
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